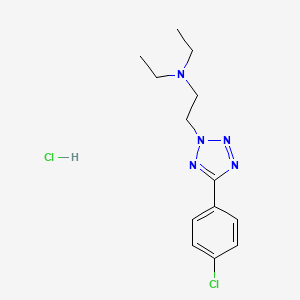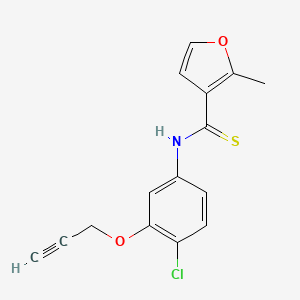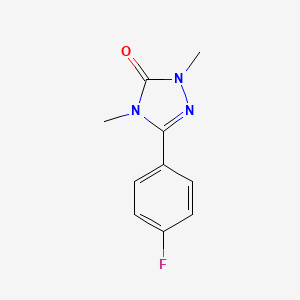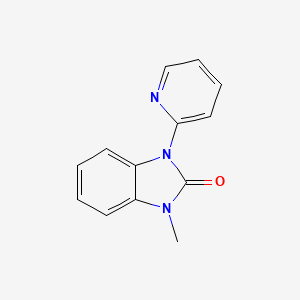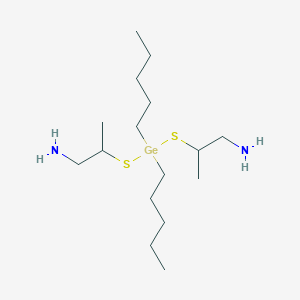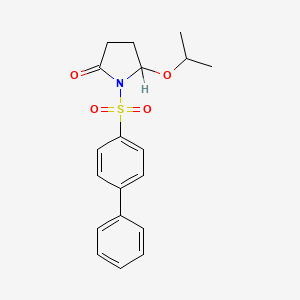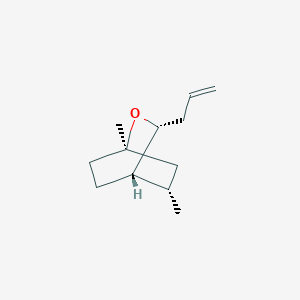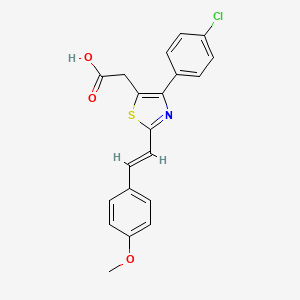
4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a chlorophenyl group, a methoxyphenyl group, and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.
Substitution Reactions: The thiazole ring can be further functionalized by introducing the chlorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid: Lacks the methoxy group.
4-(4-Methoxyphenyl)-2-(2-(4-chlorophenyl)ethenyl)-5-thiazoleacetic acid: The positions of the chlorophenyl and methoxyphenyl groups are swapped.
2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid: Lacks the chlorine atom.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 4-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)ethenyl)-5-thiazoleacetic acid may confer unique biological activities and chemical reactivity compared to its analogs. The specific arrangement of these substituents can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
特性
CAS番号 |
116759-11-6 |
|---|---|
分子式 |
C20H16ClNO3S |
分子量 |
385.9 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H16ClNO3S/c1-25-16-9-2-13(3-10-16)4-11-18-22-20(17(26-18)12-19(23)24)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,24)/b11-4+ |
InChIキー |
RKZNZYAXDDORGT-NYYWCZLTSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


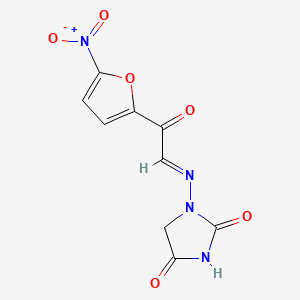


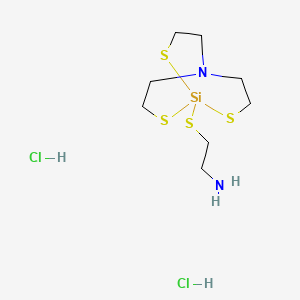
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)

